molecular formula C20H16BrN3O2 B2932444 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one CAS No. 1260700-96-6

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2932444
CAS No.: 1260700-96-6
M. Wt: 410.271
InChI Key: RTXXPEYCTNDOPQ-UHFFFAOYSA-N
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Description

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core, substituted with an oxadiazole ring and a bromophenyl group

Biochemical Analysis

Biochemical Properties

The compound’s biochemical properties are largely determined by its structural features. The oxadiazole ring is a heterocyclic compound that has been associated with various biological activities . The bromophenyl group can enhance the lipophilicity of the compound, potentially influencing its interactions with biomolecules

Cellular Effects

The cellular effects of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one are currently unknown. It is possible that the compound could influence cell function through its interactions with various cellular components. Its potential impact on cell signaling pathways, gene expression, and cellular metabolism would be of particular interest .

Molecular Mechanism

It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Quinoline synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Material Science: The compound’s heterocyclic structure could be useful in the design of organic semiconductors or other advanced materials.

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
  • 3-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Uniqueness

The uniqueness of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one lies in its combination of a quinoline core with an oxadiazole ring and a bromophenyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2/c1-3-24-11-16(18(25)15-10-12(2)4-9-17(15)24)20-22-19(23-26-20)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXXPEYCTNDOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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